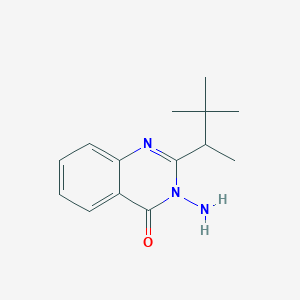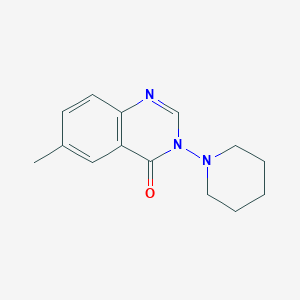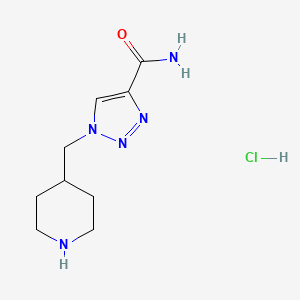
Dimethyl(phenyl)silyl ethenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’éthanesulfonate de diméthyl(phényl)silyle est un composé chimique de formule moléculaire C10H14O3SSi. Il s’agit d’un éther de silyle, ce qui signifie qu’il contient un atome de silicium lié de manière covalente à un groupe alcoxy. Ce composé est souvent utilisé en synthèse organique, en particulier comme groupe protecteur pour les alcools en raison de sa stabilité et de sa facilité de déprotection dans des conditions douces .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’éthanesulfonate de diméthyl(phényl)silyle peut être synthétisé par réaction du diméthyl(phényl)silanol avec le chlorure d’éthanesulfonyle en présence d’une base telle que la pyridine. La réaction se produit généralement à température ambiante et donne le produit souhaité après purification .
Méthodes de production industrielle
La production industrielle de l’éthanesulfonate de diméthyl(phényl)silyle suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l’utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir la qualité et le rendement constants du produit. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l’efficacité .
Analyse Des Réactions Chimiques
Types de réactions
L’éthanesulfonate de diméthyl(phényl)silyle subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former les sulfonates correspondants.
Réduction : Les réactions de réduction peuvent le convertir en éthers de silyle plus simples.
Substitution : Il peut subir des réactions de substitution nucléophile où le groupe éthanesulfonate est remplacé par d’autres nucléophiles
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) sont utilisés.
Substitution : Des nucléophiles comme les amines, les alcools et les thiols peuvent réagir avec l’éthanesulfonate de diméthyl(phényl)silyle dans des conditions douces
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation donne généralement des sulfonates, tandis que les réactions de substitution peuvent produire une variété d’éthers de silyle .
Applications de la recherche scientifique
L’éthanesulfonate de diméthyl(phényl)silyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme groupe protecteur pour les alcools en synthèse organique.
Biologie : Employé dans la synthèse de molécules biologiquement actives.
Médecine : Utilisé dans le développement de produits pharmaceutiques et de systèmes d’administration de médicaments.
Industrie : Appliqué dans la production de produits chimiques et de matériaux de spécialité .
Applications De Recherche Scientifique
Dimethyl(phenyl)silyl ethenesulfonate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials .
Mécanisme D'action
Le mécanisme d’action de l’éthanesulfonate de diméthyl(phényl)silyle implique la formation d’une liaison éther de silyle stable. Cette liaison protège le groupe hydroxyle des alcools des réactions indésirables pendant la synthèse. Le composé peut être sélectivement éliminé dans des conditions légèrement acides ou basiques, révélant le groupe hydroxyle libre pour d’autres réactions .
Comparaison Avec Des Composés Similaires
Composés similaires
Éther de triméthylsilyle (TMS) : Groupe protecteur couramment utilisé, mais moins stable que l’éthanesulfonate de diméthyl(phényl)silyle.
Éther de triéthylsilyle (TES) : Offre une meilleure stabilité que le TMS mais toujours moins que l’éthanesulfonate de diméthyl(phényl)silyle.
Éther de tert-butyldiméthylsilyle (TBS) : Offre une grande stabilité mais nécessite des conditions plus sévères pour la déprotection
Unicité
L’éthanesulfonate de diméthyl(phényl)silyle est unique en raison de son équilibre entre stabilité et facilité de déprotection. Il offre une meilleure protection que le TMS et le TES tout en étant plus facile à déprotéger que le TBS. Cela en fait un choix polyvalent pour la protection des alcools dans des voies de synthèse complexes .
Propriétés
Numéro CAS |
62381-62-8 |
|---|---|
Formule moléculaire |
C10H14O3SSi |
Poids moléculaire |
242.37 g/mol |
Nom IUPAC |
[dimethyl(phenyl)silyl] ethenesulfonate |
InChI |
InChI=1S/C10H14O3SSi/c1-4-14(11,12)13-15(2,3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 |
Clé InChI |
INRPIMULRAZXGL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC=C1)OS(=O)(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B11866806.png)
![6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11866811.png)
![2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B11866821.png)

![3H-benzo[f]chromene-1-carbonyl chloride](/img/structure/B11866831.png)


